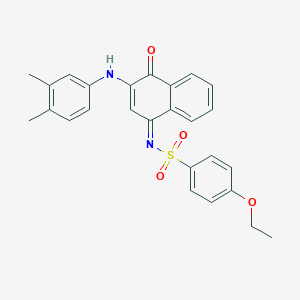
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, also known as DAS-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Mécanisme D'action
The mechanism of action of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. Specifically, this compound has been found to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of neural signaling and synaptic plasticity. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it a potential candidate for the treatment of a variety of different diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide in lab experiments is its potent and selective activity against certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes. Additionally, this compound is relatively easy to synthesize and has a high degree of stability, which makes it a convenient compound to work with in the lab. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of different future directions for the study of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide and related compounds. One area of research could focus on the development of new drugs based on the structure of this compound, with the goal of creating more potent and selective inhibitors of certain enzymes and signaling pathways. Another area of research could focus on the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness in the treatment of various diseases. Finally, further research could be conducted to better understand the mechanism of action of this compound, and to identify additional targets for its activity.
Méthodes De Synthèse
The synthesis of N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide involves the reaction of 3,4-dimethylaniline with ethyl 4-chlorobenzenesulfonate, followed by condensation with 4-hydroxy-1-naphthaldehyde. The resulting product is then treated with ammonium acetate to yield this compound.
Applications De Recherche Scientifique
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide has been used in a number of different scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, this compound has been used to study the mechanisms of neural signaling and synaptic plasticity. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and properties.
Propriétés
Formule moléculaire |
C26H24N2O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-20-11-13-21(14-12-20)33(30,31)28-24-16-25(26(29)23-8-6-5-7-22(23)24)27-19-10-9-17(2)18(3)15-19/h5-16,27H,4H2,1-3H3/b28-24- |
Clé InChI |
UTOGFWAFPBDMQU-COOPMVRXSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC(=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)

